molecular formula C21H17F3N2O2 B4766230 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B4766230
M. Wt: 386.4 g/mol
InChI Key: ZWBCRANTIKRLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a cyclopropane ring, an indole moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The cyclopropane ring may contribute to the rigidity and overall conformation of the molecule, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)cyclohexan-1-one: Shares the indole moiety but lacks the trifluoromethyl phenyl group and cyclopropane carbonyl group.

    N-(2-Trifluoromethylphenyl)acetamide: Contains the trifluoromethyl phenyl group but lacks the indole moiety and cyclopropane carbonyl group.

Uniqueness

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the indole moiety provides a versatile scaffold for interactions with biological targets.

Properties

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-2-3-7-17(16)25-19(27)12-26-11-15(20(28)13-9-10-13)14-5-1-4-8-18(14)26/h1-8,11,13H,9-10,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBCRANTIKRLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

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